molecular formula C25H26N4O4 B15032582 methyl 6-methyl-2-oxo-4-[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate

methyl 6-methyl-2-oxo-4-[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B15032582
M. Wt: 446.5 g/mol
InChI Key: CWYQKPUYQZPQIU-UHFFFAOYSA-N
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Description

Methyl 6-methyl-2-oxo-4-[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound belonging to the class of tetrahydropyrimidines This compound is characterized by its unique structure, which includes a pyrazole ring and a tetrahydropyrimidine core

Preparation Methods

The synthesis of methyl 6-methyl-2-oxo-4-[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate can be achieved through a multi-step process. One common method involves the Biginelli reaction, which is an acid-catalyzed, three-component reaction between an aldehyde, a hydrogen methylene active compound, and urea (or its analogue). This reaction is followed by further modifications to introduce the pyrazole ring and the propoxyphenyl group .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

Methyl 6-methyl-2-oxo-4-[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring and the tetrahydropyrimidine core play crucial roles in binding to these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

Methyl 6-methyl-2-oxo-4-[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate can be compared with other similar compounds, such as:

Biological Activity

Methyl 6-methyl-2-oxo-4-[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound and its derivatives.

Synthesis and Structural Characteristics

The synthesis of tetrahydropyrimidine derivatives, including the target compound, often involves eco-friendly methods such as one-pot reactions using catalysts like Lanthanum (III) chloride (LaCl3) . These synthetic strategies yield compounds with diverse functional groups that contribute to their biological properties.

Antimicrobial Activity

Research indicates that derivatives of tetrahydropyrimidines exhibit significant antimicrobial properties. For instance, synthesized compounds demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria, with some compounds inhibiting bacterial growth by up to 90% at concentrations as low as 100 ppm . The structural features, particularly the presence of the pyrazole ring and various substituents, play a crucial role in enhancing this activity.

Antioxidant Properties

The antioxidant capacity of tetrahydropyrimidine derivatives has also been evaluated. Compounds derived from 6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate exhibited significant free radical scavenging abilities. For example, certain derivatives showed IC50 values indicating potent antioxidant effects in assays measuring DPPH radical scavenging . This suggests potential applications in preventing oxidative stress-related diseases.

Enzyme Inhibition Studies

A notable aspect of the biological activity of these compounds is their ability to inhibit key enzymes involved in various pathological processes. Studies have shown that certain tetrahydropyrimidine derivatives act as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in the treatment of neurodegenerative disorders . The inhibition of these enzymes can contribute to enhanced cognitive function and memory retention.

Cytotoxicity and Anticancer Activity

Cytotoxic effects have been observed in several studies where tetrahydropyrimidine derivatives were tested against cancer cell lines. For instance, some compounds demonstrated significant antiproliferative activity against MCF7 breast cancer cells with IC50 values as low as 39.70 µM . The mechanism behind this activity often involves the modulation of apoptotic pathways and caspase activation.

Case Studies

Several case studies highlight the efficacy of these compounds:

  • Antimicrobial Efficacy : A study evaluated a series of synthesized tetrahydropyrimidines for their antimicrobial effects against various pathogens. Results indicated that specific modifications on the pyrazole ring significantly enhanced antibacterial potency .
  • Antioxidant Evaluation : Another investigation focused on the antioxidant properties of tetrahydropyrimidine derivatives. Compounds were tested for their ability to scavenge free radicals and showed promising results, particularly in reducing oxidative stress markers in vitro .
  • Enzyme Inhibition : A detailed assessment of enzyme inhibition revealed that certain derivatives effectively inhibited AChE and BChE. These findings suggest potential therapeutic applications in treating Alzheimer's disease and other cognitive disorders .

Properties

Molecular Formula

C25H26N4O4

Molecular Weight

446.5 g/mol

IUPAC Name

methyl 6-methyl-2-oxo-4-[1-phenyl-3-(4-propoxyphenyl)pyrazol-4-yl]-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C25H26N4O4/c1-4-14-33-19-12-10-17(11-13-19)22-20(15-29(28-22)18-8-6-5-7-9-18)23-21(24(30)32-3)16(2)26-25(31)27-23/h5-13,15,23H,4,14H2,1-3H3,(H2,26,27,31)

InChI Key

CWYQKPUYQZPQIU-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)C2=NN(C=C2C3C(=C(NC(=O)N3)C)C(=O)OC)C4=CC=CC=C4

Origin of Product

United States

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